molecular formula C18H16N2O2 B7471404 N-benzyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide

N-benzyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide

Cat. No. B7471404
M. Wt: 292.3 g/mol
InChI Key: DHUKCGXZRDFFRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is classified as a quinoline derivative and has been shown to exhibit a range of interesting biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide is not yet fully understood. However, it is believed that this compound exerts its effects by inhibiting certain enzymes and pathways involved in cancer cell growth, inflammation, and infection. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of interesting biochemical and physiological effects. For instance, this compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for preventing the growth and spread of cancer. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of certain pro-inflammatory cytokines. This compound has also been shown to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-benzyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide in lab experiments is its potential as a novel and effective research tool. This compound has been shown to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further research. Additionally, the synthesis method for this compound is relatively straightforward and has been well-established in the literature.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is that the mechanism of action of this compound is not yet fully understood. Additionally, further research is needed to determine the optimal dosage and administration route for this compound in various experimental models.

Future Directions

There are several future directions for research involving N-benzyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide. One area of interest is in the development of new anticancer agents based on the structure of this compound. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and to determine its potential as an anti-inflammatory and antimicrobial agent. Finally, there is also potential for the development of new drug delivery systems based on this compound, which could improve the efficacy and safety of various therapeutic agents.

Synthesis Methods

The synthesis of N-benzyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide involves the reaction of 2-amino-N-benzylacetamide with methyl anthranilate in the presence of acetic anhydride. The resulting compound is then treated with hydrochloric acid to obtain the final product. This synthesis method has been well-established in the literature and has been used to produce this compound in high yields.

Scientific Research Applications

N-benzyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide has been shown to have a range of potential applications in scientific research. One of the main areas of interest is in the field of cancer research, where this compound has been shown to exhibit promising anticancer properties. Specifically, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have potential as an anti-inflammatory agent, as well as an inhibitor of bacterial and viral infections.

properties

IUPAC Name

N-benzyl-N-methyl-2-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-20(12-13-7-3-2-4-8-13)18(22)15-11-14-9-5-6-10-16(14)19-17(15)21/h2-11H,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUKCGXZRDFFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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